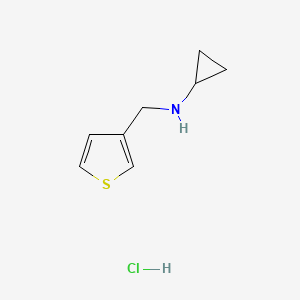

N-(3-Thienylmethyl)cyclopropanamine hydrochloride

Description

N-(3-Thienylmethyl)cyclopropanamine hydrochloride is a cyclopropanamine derivative featuring a 3-thienylmethyl substituent. Cyclopropanamine compounds are characterized by their strained cyclopropane ring, which influences their conformational stability, reactivity, and interactions with biological targets. The thienyl group (a sulfur-containing heterocycle) enhances aromaticity and may contribute to unique electronic properties.

Properties

IUPAC Name |

N-(thiophen-3-ylmethyl)cyclopropanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS.ClH/c1-2-8(1)9-5-7-3-4-10-6-7;/h3-4,6,8-9H,1-2,5H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKJUVPVVPGPVOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CSC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Thienylmethyl)cyclopropanamine hydrochloride typically involves the reaction of cyclopropanamine with 3-thienylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-Thienylmethyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

Oxidation: Thiophene derivatives.

Reduction: Cyclopropylamine derivatives.

Substitution: Various substituted cyclopropanamine derivatives.

Scientific Research Applications

N-(3-Thienylmethyl)cyclopropanamine hydrochloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Thienylmethyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Cyclopropanamine Derivatives

The substituent attached to the cyclopropanamine core significantly impacts physicochemical and biological properties. Below is a comparative analysis:

Key Observations:

Pharmacological and Toxicological Profiles

Antihistaminic Activity: Comparison with Diatrin

Key findings:

- Therapeutic Index : Diatrin has a high therapeutic index (300–1200 orally), attributed to its ethylenediamine core and thienyl substituent .

- Toxicity : Cyclopropanamine derivatives generally show lower acute toxicity due to reduced metabolic degradation of the cyclopropane ring compared to linear amines .

Toxicity Data for Cyclopropanamine Derivatives

Physicochemical Properties

Solubility and Stability

Molecular Weight and Lipophilicity

- Lower molecular weight analogs (e.g., N-(cyclopropylmethyl)cyclopropanamine HCl, 162.62 g/mol ) exhibit higher volatility, whereas bulkier substituents (e.g., trifluoromethylphenyl) increase logP values .

Biological Activity

N-(3-Thienylmethyl)cyclopropanamine hydrochloride is a compound with a unique cyclopropanamine structure substituted with a thienyl group, which has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₂ClNS

- Molecular Weight : 175.7 g/mol

- Structure : The compound features a cyclopropanamine core with a thienylmethyl substitution at the nitrogen atom, contributing to its distinct chemical properties and biological activities.

Biological Activity

Research indicates that this compound exhibits a variety of biological activities, including:

- Neuropharmacological Effects : Studies suggest potential neuroactive properties, making it a candidate for further investigation in the treatment of neurological disorders.

- Antimicrobial Activity : The compound has shown promise in antimicrobial applications, although specific mechanisms remain to be fully elucidated.

- Angiogenesis Modulation : Preliminary findings suggest that it may influence angiogenesis, potentially offering therapeutic benefits in conditions characterized by abnormal blood vessel growth, such as cancer and diabetic retinopathy .

The mechanism of action of this compound involves its interaction with various molecular targets:

- Enzyme Modulation : The thienyl group can interact with enzymes and receptors, modulating their activity. This interaction may lead to various downstream effects depending on the specific biological context.

- Receptor Interaction : The compound's unique structure allows it to bind selectively to certain receptors, which may be responsible for its neuropharmacological effects.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-thienylmethyl)cyclopropanamine hydrochloride | 2-thienyl substitution | Different thienyl position affecting activity |

| N-(3-methyl-2-thienyl)methylcyclopropanamine | Methyl substitution on thienyl | Variation in substitution affects properties |

| N-(thien-2-yl)methylcyclopropanamine | Different thienyl isomer | Structural differences lead to varied activities |

This table highlights how this compound stands out due to its specific thienyl positioning and cyclopropane structure, potentially contributing to unique pharmacological profiles not observed in closely related compounds.

Case Studies and Research Findings

- Neuropharmacological Research : A study investigated the effects of this compound on neural pathways associated with mood regulation. Results indicated significant modulation of neurotransmitter levels, suggesting potential antidepressant-like effects.

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound exhibited significant antibacterial activity against several strains of bacteria, indicating its potential as an antimicrobial agent.

- Angiogenesis Inhibition : Preclinical models showed that this compound could inhibit vascular endothelial growth factor (VEGF)-mediated angiogenesis, suggesting applications in cancer therapy and treatment of retinal diseases .

Q & A

Q. Table 1: Analytical Techniques for Purity Assessment

| Technique | Sensitivity | Key Parameters | Application Example |

|---|---|---|---|

| HPLC-UV | 0.1% | Column: C18, λ = 254 nm | Detecting thiophene derivatives |

| LC-MS/MS | 0.01% | ESI+, m/z 200–800 | Identifying degradation products |

| Ion Chromatography | 1 ppm | Conductivity detection | Quantifying chloride ions |

Q. Table 2: Stability Study Design

| Condition | Duration | Degradation Pathway | Key Findings |

|---|---|---|---|

| 25°C/60% RH | 12 months | Hydrolysis | <2% degradation |

| 40°C/75% RH | 6 months | Oxidative cleavage | 5% degradation; requires inert atmosphere |

| Light exposure | 3 months | Photolysis | No significant change |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.